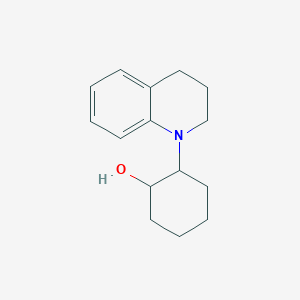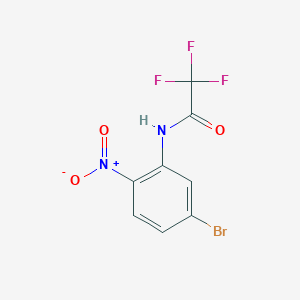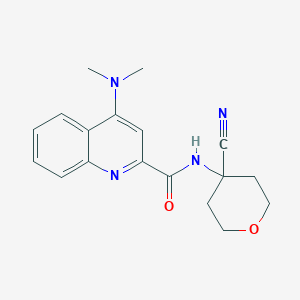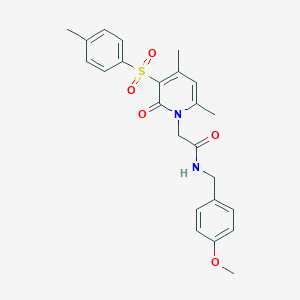
5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as furan, thiophene, isoxazole, and carboxamide functionalities. These heterocycles are known to contribute to various chemical properties and biological activities, which makes the compound of significant interest in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related furan-based heterocyclic compounds has been reported in the literature. For instance, furan-2-carboxylic acid hydrazide has been used as a starting material to synthesize 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, with the structures confirmed by elemental analyses, IR, and 1H-NMR spectra . Additionally, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling to produce various analogues . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate isoxazole and thiophen-2-ylmethylamino substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings that are known to impart specific chemical characteristics. The furan ring is oxygen-containing and can participate in aromatic pi-pi interactions, while the thiophene ring is sulfur-containing and known for its electronic properties . The isoxazole ring is a versatile heterocycle often used in drug design due to its bioisosteric properties with other important biological motifs . The carboxamide group is a common feature in drug molecules, contributing to hydrogen bonding and molecular recognition .
Chemical Reactions Analysis
The reactivity of furan-based compounds with various nucleophiles and bases has been extensively studied. For example, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate has been shown to react with bases to form different products, including thioamides of furylacetic acid . Arylation of furan-2-carboxylic acids has led to the synthesis of various heterocyclic derivatives, such as 1,2,4-thiadiazole and 1,3,4-oxadiazole . These reactions highlight the potential for the compound to undergo a variety of chemical transformations, which could be exploited in the synthesis of new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide" are not directly reported, the properties of similar furan-based compounds can provide some insights. The presence of heteroatoms such as oxygen and sulfur in the furan and thiophene rings, respectively, can influence the electron distribution and polarity of the molecule . The carboxamide functionality is known to contribute to the solubility and hydrogen bonding capacity of the compound . These properties are crucial in determining the compound's behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Furan and thiophene derivatives have been synthesized from furan-2-carboxylic acid hydrazide. These compounds, including 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, were characterized by elemental analyses, IR, and 1H-NMR spectra, indicating their potential for further chemical and pharmacological studies (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activities
- Azole derivatives, starting from furan-2-carbohydrazide, have been synthesized and exhibited antimicrobial activities. The synthesis involved creating 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, some of which displayed activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Antiprotozoal Agents
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from compounds including 5-(4-amidinophenyl)-furan-2-yl derivatives, were investigated as antiprotozoal agents. These compounds showed strong DNA affinities and exhibited significant in vitro and in vivo activity against protozoal infections (Ismail et al., 2004).
Catalytic Synthesis and Biological Activities
- A series of chalcone derivatives synthesized from reactions involving furan-2-carbonyl exhibited potential antioxidant properties. These compounds were evaluated through ADMET, QSAR, and molecular modeling studies, revealing significant antioxidant activities and interactions with protein tyrosine kinase (Prabakaran, Manivarman, & Bharanidharan, 2021).
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-20(22-13-16-3-2-10-29-16)11-14-5-7-15(8-6-14)23-21(26)17-12-19(28-24-17)18-4-1-9-27-18/h1-10,12H,11,13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMVFSIIMGYEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)
![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)
![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)
![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

